2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
2,4,6-Trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a 2,4,6-trimethylbenzenesulfonamide core linked via a phenyl group to a thiazolo[5,4-b]pyridine heterocycle. This compound is structurally notable for its dual pharmacophoric elements: the sulfonamide group, which is often associated with enzyme inhibition (e.g., carbonic anhydrases), and the thiazolo-pyridine moiety, a privileged scaffold in medicinal chemistry known for modulating kinase activity and apoptosis pathways .
Properties
IUPAC Name |
2,4,6-trimethyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-13-11-14(2)19(15(3)12-13)28(25,26)24-17-8-6-16(7-9-17)20-23-18-5-4-10-22-21(18)27-20/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQMNAMDXFIGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving thioamides and halides
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening methods for reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the nitro groups or other oxidized functionalities.
Substitution: : Nucleophilic substitution reactions can be used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Reduced nitro compounds or other reduced functionalities.
Substitution: : Various substituted thiazoles or benzenesulfonamides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole core is valuable in the development of new materials with unique electronic properties.
Biology
Thiazole derivatives are known for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be explored for its potential biological activity in these areas.
Medicine
The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may make it a candidate for the development of new therapeutic agents.
Industry
In the industry, this compound could be used in the production of advanced materials, such as organic semiconductors or pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exerts its effects would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide and related sulfonamide-thiazolo-pyridine hybrids or analogs.
Key Comparative Insights
Structural Diversity in Heterocycles
- The target compound’s thiazolo[5,4-b]pyridine is distinct from fused systems like imidazo-thiazolo-pyridine (), which may enhance binding to ATP pockets in kinases but reduce metabolic stability due to increased complexity .
- Pyrazole-sulfonamide hybrids () replace the thiazolo-pyridine with pyrazole, prioritizing hydrogen-bonding interactions over π-stacking, which correlates with their colon cancer activity .
Sulfonamide Modifications
- The 2,4,6-trimethyl substitution on the benzenesulfonamide enhances lipophilicity compared to unsubstituted or piperazinyl-sulfonyl analogs (e.g., ), which may improve CNS penetration but reduce aqueous solubility .
- Replacing sulfonamide with naphthamide () abolishes sulfonamide-specific interactions (e.g., with CA enzymes) but introduces planar aromaticity for intercalation .
Synthetic Accessibility
- Suzuki coupling is a common method for aryl-aryl bond formation in thiazolo-pyridine derivatives (), while pyrazole-sulfonamides rely on hydrazine condensations (). The target compound’s synthesis likely follows similar Pd-catalyzed cross-coupling .
No direct cytotoxicity data exist for the target compound, but its structural analogs suggest prioritization for kinase or apoptosis-targeted assays .
Biological Activity
2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and various biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolo[5,4-b]pyridine core linked to a benzenesulfonamide moiety. Its molecular formula is CHNOS, with a molecular weight of approximately 342.43 g/mol. The structural elements contribute significantly to its pharmacological properties.
Synthesis
The synthesis of 2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of Thiazolo[5,4-b]pyridine Core : Utilizing starting materials such as 2-pyridyl and morpholinyl derivatives.
- Sulfonamide Formation : Reaction with benzenesulfonyl chloride to introduce the sulfonamide group.
- Purification : Techniques such as recrystallization or chromatography to achieve high purity.
Target Enzymes
The primary target of this compound is the phosphoinositide 3-kinase (PI3K). Inhibition of PI3K has implications in cancer therapy due to its role in cell growth and survival pathways.
Mode of Action
The compound binds to the PI3K enzyme, leading to its inhibition. This results in:
- Induction of apoptosis in cancer cells.
- Disruption of critical signaling pathways involved in tumor proliferation.
Antitumor Activity
Research indicates that compounds with a thiazolo[5,4-b]pyridine structure exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit cancer cell lines effectively:
| Compound | IC (µM) | Cancer Type |
|---|---|---|
| 2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide | 3.6 | Breast Cancer |
| Other Thiazolo Derivatives | Varies | Various |
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways associated with inflammation.
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory effects, this compound has shown promise as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. For example:
| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 3.9 |
| Escherichia coli | 7.8 |
Case Studies and Research Findings
- Study on Antitumor Activity : A recent study highlighted the efficacy of thiazolo[5,4-b]pyridine derivatives in inhibiting PI3K activity in various cancer cell lines, demonstrating their potential as anticancer agents .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory mechanisms of similar compounds, revealing significant reductions in inflammatory markers .
- Antimicrobial Evaluation : A series of synthesized sulfonamide derivatives were tested for antibacterial activity, confirming the effectiveness of compounds similar to 2,4,6-trimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide against multiple bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
